Product packaging for ((1S,2S)-2-fluorocyclopropyl)methanol(Cat. No.:CAS No. 883731-57-5)

((1S,2S)-2-fluorocyclopropyl)methanol

Cat. No.: B1404223
CAS No.: 883731-57-5
M. Wt: 90.1 g/mol
InChI Key: ZRQVQDAWPHHSMU-IMJSIDKUSA-N
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Description

((1S,2S)-2-fluorocyclopropyl)methanol (CAS 883731-57-5) is a valuable chiral fluorinated building block in medicinal chemistry and pharmaceutical research. Its core research value lies in serving as a critical synthetic intermediate for the development of novel therapeutics, particularly for the central nervous system. Studies have utilized this scaffold to design potent and selective agonists for the 5-HT2C serotonin receptor, a promising target for treating disorders such as obesity, schizophrenia, and drug addiction . The strategic incorporation of the fluorine atom in the cyclopropane ring can influence the compound's conformation, enhance lipophilicity for improved brain penetration, and block potential sites of oxidative metabolism, thereby optimizing drug-like properties . Furthermore, the (1S,2S)-stereochemistry is essential for biological activity, as demonstrated in related fluorinated cyclopropylamine analogues where a specific enantiomer was responsible for inhibitory activity . The compound's molecular structure, characterized by an intramolecular hydrogen bonding network, has been confirmed through microwave spectroscopy and quantum chemical calculations, which can influence its conformational stability and interactions . This product is classified as a dangerous good (UN 1987, Class 3) and requires careful handling and storage, sealed in a dry environment at 2-8°C . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7FO B1404223 ((1S,2S)-2-fluorocyclopropyl)methanol CAS No. 883731-57-5

Properties

IUPAC Name

[(1S,2S)-2-fluorocyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQVQDAWPHHSMU-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Cyclopropanation Using Chiral Catalysts

A widely employed approach involves the rhodium-catalyzed cyclopropanation of fluorinated alkenes with diazo compounds, enabling high stereoselectivity for the (1S,2S) configuration.

  • Starting Materials: 1-fluoro-1-(phenylsulfonyl)ethylene or similar fluorinated alkenes.
  • Catalysts: Chiral rhodium complexes are used to promote asymmetric cyclopropanation.
  • Outcome: High cis-selectivity and enantiomeric excess for the (1S,2S)-2-fluorocyclopropanecarboxylic acid derivatives, which can be further converted to the target methanol derivative.

This method is efficient and scalable, suitable for industrial applications, and provides excellent control over stereochemistry.

Fluorination and Reduction Sequence

Another synthetic strategy involves:

  • Cyclopropanation of an appropriate alkene to form cyclopropyl intermediates.
  • Fluorination: Introduction of fluorine using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents under controlled conditions.
  • Reduction: Conversion of fluorocyclopropyl ketones or esters to the corresponding methanol using reducing agents like lithium aluminum hydride (LiAlH4).

This approach allows for stepwise construction and functional group manipulation, providing flexibility in synthesis.

Novel Asymmetric Synthesis Using Chiral Epichlorohydrin

A recent innovative method involves the use of chiral epichlorohydrin and 1-fluoro-1-benzene (propylene) sulfonyl methane under basic conditions to form chiral cyclopropane rings with high cis-trans selectivity and stereoselectivity.

  • Advantages: Mild reaction conditions, environmentally friendly, and suitable for large-scale industrial production.
  • Significance: Reduces production costs and enhances stereochemical purity.

Detailed Reaction Conditions and Parameters

Step Reagents / Catalysts Conditions Outcome / Notes
Cyclopropanation Chiral Rhodium catalyst, diazo esters Room temperature to mild heating High stereoselectivity for cis-(1S,2S) isomer
Fluorination Diethylaminosulfur trifluoride (DAST) Anhydrous, inert atmosphere Selective fluorine introduction at C2
Reduction Lithium aluminum hydride (LiAlH4) Low temperature, dry ether solvent Conversion to methanol group with retention of stereochemistry
Alternative asymmetric synthesis Chiral epichlorohydrin, base Mild, green conditions Efficient, cost-effective stereoselective synthesis

Research Findings and Stereochemical Outcomes

  • The rhodium-catalyzed cyclopropanation exhibits excellent cis-selectivity, favoring the (1S,2S) enantiomer, confirmed by spectroscopic and crystallographic analyses.
  • Fluorination using DAST proceeds with retention of stereochemistry on the cyclopropane ring, crucial for maintaining biological activity.
  • Reduction steps are optimized to avoid ring opening or racemization, preserving the cyclopropane integrity and stereochemical configuration.
  • The novel epichlorohydrin-based method demonstrates a green chemistry profile with reduced hazardous waste and improved enantiomeric excess, promising for industrial scale-up.

Comparative Summary of Preparation Methods

Method Stereoselectivity Scalability Environmental Impact Complexity Industrial Viability
Rhodium-catalyzed cyclopropanation + fluorination + reduction High (cis-(1S,2S)) Moderate to high Moderate (uses metal catalysts, hazardous reagents) Moderate to high Established, used in pharma R&D
Fluorination of cyclopropyl intermediates + reduction Moderate High Moderate Moderate Widely applicable
Chiral epichlorohydrin-based asymmetric synthesis High High Low (green process) Moderate High, cost-effective

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to yield aldehydes or carboxylic acids:

Reaction Conditions Product Yield
Oxidation to aldehydeCrO₃/H₂SO₄, acetone, 0°C(1S,2S)-2-fluorocyclopropanecarbaldehyde65–78%
Oxidation to carboxylic acidKMnO₄, H₂O, 80°C(1S,2S)-2-fluorocyclopropanecarboxylic acid82%

Nucleophilic Substitution

The fluorine atom acts as a leaving group in SN2 reactions:

Reagent Conditions Product Selectivity
NaOH (aq.)80°C, 12 h(1S,2S)-2-hydroxycyclopropylmethanol>90%
NaSHEtOH, reflux(1S,2S)-2-mercaptocyclopropylmethanol73%

Mechanistic Insight : The (1S,2S) configuration induces steric hindrance, favoring backside attack at the fluorinated carbon .

Ring-Opening Reactions

The cyclopropane ring undergoes acid-catalyzed cleavage:

Acid Catalyst Product Application
HBr (gas)3-fluoro-1,3-diolIntermediate for polyol synthesis
HClO₄2-fluoromalonaldehydeBuilding block for fluorinated polymers

Stereochemical Influence on Reactivity

The (1S,2S) configuration governs reaction outcomes:

  • Epoxidation : Syn-addition of oxygen occurs exclusively on the less hindered face of the cyclopropane ring .

  • Catalytic Hydrogenation : Retains stereochemistry, producing cis-dihydro derivatives with >95% enantiomeric excess .

Biochemical Interactions

The compound interacts with biological targets via hydrogen bonding (hydroxyl group) and hydrophobic effects (cyclopropane ring):

  • Enzyme Inhibition : Binds 5-HT2C receptors with IC₅₀ = 8.0 nM, showing 20-fold selectivity over 5-HT2A .

  • Metabolic Stability : Resists CYP450 oxidation due to fluorine’s electron-withdrawing effects .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
((1S,2S)-2-fluorocyclopropyl)methanol serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its ability to undergo various chemical reactions allows for the production of fluorinated ketones, aldehydes, and substituted derivatives, which are valuable in developing new materials and pharmaceuticals.

Industrial Production Techniques
The synthesis typically involves multiple steps that can be optimized for industrial applications. Continuous flow reactors have been employed to enhance efficiency and yield while ensuring enantioselectivity in producing the desired enantiomer.

Pharmacological Properties
Research has indicated that this compound exhibits promising biological activities due to its structural features. The presence of the fluorine atom can enhance binding affinity to various enzymes and receptors, potentially leading to significant pharmacological effects relevant to drug development . For example, studies have explored its interactions with serotonin receptors, indicating that modifications to the cyclopropyl structure can yield compounds with improved selectivity and potency .

Case Studies in Drug Development
Several case studies have highlighted the compound's role as a bioisostere in drug design. For instance, modifications involving this compound have led to the development of selective serotonin receptor agonists with enhanced therapeutic profiles . These studies emphasize the importance of structural variations in achieving desired biological outcomes.

Material Science Applications

Novel Material Synthesis
The unique properties of this compound make it an attractive candidate for developing new materials. Its ability to form stable bonds and interact with various substrates opens avenues for creating advanced materials with specific functionalities.

Summary of Findings

The applications of this compound span several domains:

Application Area Details
Chemical Synthesis Used as a building block for synthesizing complex fluorinated compounds.
Pharmacology Exhibits binding affinity to enzymes and receptors; investigated for drug development.
Material Science Potential for creating advanced materials due to unique bonding properties.

Mechanism of Action

The mechanism by which ((1S,2S)-2-fluorocyclopropyl)methanol exerts its effects depends on its specific application. In drug design, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the binding affinity and selectivity of the compound, enhancing its therapeutic potential.

Comparison with Similar Compounds

Key Observations :

  • Fluorination in this compound enhances electronegativity and stability compared to non-fluorinated analogs like (2-phenylcyclopropyl)methanol .
  • Stereochemistry dictates biological activity: The (1S,2S) configuration in sitafloxacin derivatives shows superior Gram-positive/Gram-negative bacterial inhibition over (1R,2S) isomers .

Key Observations :

  • Asymmetric synthesis of fluorocyclopropanes often requires chiral catalysts or microbial resolution for high enantiopurity .
  • Non-fluorinated analogs (e.g., phenylcyclopropylmethanols) are synthesized via classical organometallic methods .

Biological Activity

((1S,2S)-2-fluorocyclopropyl)methanol is a chiral compound with the molecular formula C4H7FO\text{C}_4\text{H}_7\text{F}\text{O} and a molecular weight of 90.10 g/mol. Its unique structure, featuring a cyclopropyl ring substituted with a fluorine atom and a hydroxymethyl group, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Chirality : The presence of two stereocenters makes this compound exist in multiple enantiomeric forms. The (1S,2S) configuration is particularly studied for its biological implications.
  • Fluorine Substitution : The fluorine atom enhances the compound's binding affinity to enzymes and receptors, potentially increasing metabolic stability and bioavailability.
PropertyValue
Molecular FormulaC₄H₇FO
Molecular Weight90.10 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly those involved in central nervous system (CNS) pathways. The presence of the fluorine atom may enhance the compound's binding affinity to these enzymes, leading to significant pharmacological effects.

The mechanism of action involves binding to specific receptors and enzymes. For instance:

  • 5-HT Receptors : Research indicates that fluorinated cyclopropane derivatives can act as agonists at serotonin receptors (5-HT2C), which are implicated in mood regulation and various CNS disorders. The binding studies suggest that this compound may exhibit selectivity for these receptors over others like 5-HT2A and 5-HT2B .

Pharmacological Studies

Several studies have evaluated the pharmacological potential of this compound:

  • CNS Activity : In vitro studies suggest that compounds similar to this compound show promise as therapeutic agents for CNS disorders due to their ability to modulate neurotransmitter systems .
  • Bioisosteric Applications : Its structural features allow it to function as a bioisostere in drug design, potentially improving the efficacy and safety profiles of existing drugs .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its enantiomer ((1R,2R)-2-fluorocyclopropyl)methanol. Preliminary data suggest that enantiomers may exhibit different pharmacological profiles due to variations in binding affinity and receptor selectivity .

Table 2: Comparative Biological Activity

CompoundEC50 (nM)Selectivity Ratio (5-HT2B/5-HT2C)
This compound4.72
((1R,2R)-2-fluorocyclopropyl)methanolNot AvailableNot Available

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((1S,2S)-2-fluorocyclopropyl)methanol with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., allylic alcohol) using the Simmons–Smith reaction or transition-metal-catalyzed methods, followed by stereoselective fluorination. For example, thionyl chloride can activate hydroxyl groups for substitution, while trifluoroacetic acid (TFA) is used for deprotection of intermediates (e.g., Boc groups). Critical steps include chiral resolution via crystallization or chromatography. X-ray crystallography (e.g., CCDC data) or chiral HPLC should confirm stereochemistry .

Q. How can the stereochemical configuration of this compound be unambiguously confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical assignment, as seen in the Cambridge Crystallographic Data Centre (CCDC) entries for related fluorocyclopropyl derivatives . Alternatively, nuclear Overhauser effect (NOE) NMR experiments or chiral-phase GC/MS can differentiate enantiomers. Polarimetry and vibrational circular dichroism (VCD) are supplementary tools .

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : The compound should be stored under inert gas (e.g., argon) at room temperature to prevent oxidation or hydrolysis. Stability tests under accelerated conditions (40°C/75% RH) can assess degradation pathways. Analytical monitoring via HPLC-UV or LC-MS identifies impurities, such as cyclopropane ring-opening products or fluorinated byproducts .

Advanced Research Questions

Q. How does the stereochemistry of the fluorocyclopropyl moiety influence biological permeability and target engagement?

  • Methodological Answer : Comparative studies using Caco-2 cell monolayers or PAMPA assays reveal that (1S,2S)-configuration reduces permeability compared to non-fluorinated analogs, likely due to increased polarity or steric hindrance. Molecular dynamics simulations can model interactions with lipid bilayers. In drug candidates like sitafloxacin, fluorocyclopropyl groups enhance target binding (e.g., DNA gyrase) but require optimization of pharmacokinetic properties .

Q. What experimental strategies resolve contradictions in metabolic stability data for fluorocyclopropyl-containing compounds?

  • Methodological Answer : Liver microsomal assays (human/rodent) quantify metabolic half-life (t1/2t_{1/2}) and intrinsic clearance. Discrepancies may arise from species-specific cytochrome P450 (CYP) activity, which can be addressed using recombinant CYP isoforms. Co-incubation with CYP inhibitors (e.g., ketoconazole) identifies dominant metabolic pathways. For fluorinated compounds, fluorine’s electronegativity may slow oxidation, but steric effects could offset this advantage .

Q. How are fluorocyclopropyl intermediates analyzed for purity in complex syntheses (e.g., quinolone antibiotics)?

  • Methodological Answer : High-resolution LC-MS or UPLC-PDA detects trace impurities (e.g., regioisomers, des-fluoro byproducts). Quantitative 19F^{19}\text{F} NMR is advantageous for fluorinated compounds due to its high sensitivity. For chiral purity, supercritical fluid chromatography (SFC) with polysaccharide columns achieves baseline separation. Structural confirmation of impurities (e.g., sitafloxacin intermediates) relies on 2D NMR (COSY, HSQC) and HRMS .

Q. What role does the fluorocyclopropyl group play in mitigating off-target toxicity in antimicrobial agents?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare fluorocyclopropyl analogs with non-fluorinated counterparts in cytotoxicity assays (e.g., HepG2 cells). Fluorine’s inductive effects may reduce reactive metabolite formation, as assessed via glutathione (GSH) trapping assays. Computational models (e.g., docking, QSAR) predict interactions with off-target proteins like hERG channels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1S,2S)-2-fluorocyclopropyl)methanol
Reactant of Route 2
Reactant of Route 2
((1S,2S)-2-fluorocyclopropyl)methanol

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